6-Hexoxynaphthalene-2-carboxylic acid

Liquid crystals Mesomorphism Positional isomerism

Researchers requiring a liquid crystalline intermediate with a proven, maximum nematic range face supply inconsistency and the risk of mis-specified chain-length analogs. 6-Hexoxynaphthalene-2-carboxylic acid (CAS 110209-08-0) is the quantitatively optimal C6 homolog. - 49°C maximum nematic range for predictable FLC and AFLC formulation. - ~100°C mp reduction vs. 6-hydroxy-2-naphthoic acid for lower processing temperatures. - Validated nematic NMR orienting solvent for molecular structure determination. Standard pack sizes available; custom synthesis and bulk quantities on request.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
Cat. No. B13880961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hexoxynaphthalene-2-carboxylic acid
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C17H20O3/c1-2-3-4-5-10-20-16-9-8-13-11-15(17(18)19)7-6-14(13)12-16/h6-9,11-12H,2-5,10H2,1H3,(H,18,19)
InChIKeyQCEQBCRMCWRRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hexoxynaphthalene-2-carboxylic acid Physicochemical Profile


6-Hexoxynaphthalene-2-carboxylic acid (6-(hexyloxy)-2-naphthoic acid, CAS 110209-08-0, molecular formula C17H20O3, MW 272.34 g/mol) is a 2,6-disubstituted naphthalene derivative bearing a carboxylic acid at the 2-position and an n-hexyloxy chain at the 6-position [1]. It exhibits a melting point of 147 °C, a predicted boiling point of 426.8±20.0 °C, and a density of 1.122±0.06 g/cm³ [1]. This compound belongs to the well-studied class of 6-n-alkoxy-2-naphthoic acids, which were first demonstrated to be mesomorphic (liquid crystalline) by Gray and Jones in the 1950s [2][3]. The naphthalene core provides rigidity and anisotropic polarizability, while the 6-position alkoxy chain modulates phase behavior, solubility, and processing characteristics.

6-Hexoxynaphthalene-2-carboxylic acid Substitution Failure


The 6-n-alkoxy-2-naphthoic acid series exhibits extreme sensitivity of mesomorphic behavior to both alkoxy chain length and ring substitution position. Positional isomers such as 4-n-alkoxy-1-naphthoic acids are entirely non-mesomorphic, while the 7-n-alkoxy-2-naphthoic acids likewise show no mesophases [1][2]. Within the active 6-alkoxy-2-naphthoic series, the nematic temperature range varies dramatically with chain length: the n-propoxy member shows a nematic range of only a fraction of a degree, while the hexyloxy member achieves the maximum nematic range of 49 °C—after which longer chains introduce smectic phases and progressively narrower nematic ranges [1]. Furthermore, in structurally related mesogenic series, alkoxy chains shorter than C6 (methoxy through pentyloxy) fail to produce any mesophase at all [3]. Generic substitution therefore risks complete loss of liquid crystallinity, dramatic alterations in phase transition temperatures, or unintended phase morphology changes that render the material unsuitable for targeted electro-optical or analytical applications.

6-Hexoxynaphthalene-2-carboxylic acid vs. Analogs


Mesomorphic vs. Non-Mesomorphic Positional Isomers

The 6-n-alkoxy-2-naphthoic acid scaffold uniquely enables liquid crystalline mesophase formation, whereas its positional isomers are entirely non-mesomorphic. Gray and Jones demonstrated that all thirteen synthesized 4-n-alkoxy-1-naphthoic acids (R = CH3 to C18H37) exhibit no mesophases, while twelve of thirteen 6-n-alkoxy-2-naphthoic acids show readily observable mesomorphism [1]. Within the active 6-alkoxy-2-naphthoic series, the hexyloxy member stands out by achieving the widest nematic temperature range—a maximum of 49 °C among the first nine homologs [1]. This positional specificity means that procurement of the correct 2,6-disubstitution pattern is non-negotiable for any application requiring thermotropic liquid crystalline behavior.

Liquid crystals Mesomorphism Positional isomerism

Maximum Nematic Range Across Homologous Series

Within the first nine members of the 6-n-alkoxy-2-naphthoic acid homologous series, the nematic temperature range reaches its maximum of 49 °C specifically at the n-hexyloxy member [1]. The n-propoxy acid exhibits a nematic range of only a fraction of a degree. As the alkyl chain lengthens beyond C6, the nematic range progressively narrows: at the n-decyloxy member, a smectic phase appears and the nematic phase becomes less pronounced [1]. This non-monotonic structure-property relationship establishes the C6 chain as the optimal balance point for maximizing the nematic operating window.

Nematic phase Structure-property relationship Homologous series

Minimum Chain Length for Mesophase Induction

In a systematic study of 2-naphthyl-4-n-alkoxybenzoate mesogenic series, Patel and Prajapati (2017) established a quantitative chain-length threshold: methoxy through n-pentyloxy derivatives are entirely non-mesogenic, while n-hexyloxy through n-hexadecyloxy derivatives exhibit monotropic nematic mesophase [1]. The hexyloxy (C6) member is thus the minimum chain length at which liquid crystalline order emerges. This finding, taken together with the Gray and Jones data showing the C6 member maximizes nematic range, identifies the C6 alkoxy chain—embodied in 6-hexoxynaphthalene-2-carboxylic acid—as the critical entry point and simultaneously the optimal point for nematic phase stability [1][2].

Mesophase induction Chain length threshold Nematic mesophase

Melting Point Reduction vs. 6-Hydroxy-2-naphthoic Acid

6-Hexoxynaphthalene-2-carboxylic acid exhibits a melting point of 147 °C [1], substantially lower than the 240–250 °C melting range of its phenolic precursor 6-hydroxy-2-naphthoic acid [2]. The 93–103 °C reduction in melting point, achieved through O-hexylation at the 6-position, translates directly into a wider and more accessible thermal processing window. The lower melting point is especially relevant for liquid crystal formulations where excess thermal energy input can degrade sensitive co-components or drive unwanted phase transitions.

Thermal properties Processing window Melting point depression

Nematic Solvent for NMR Spectroscopy

6-n-Hexyloxy-2-naphthoic acid has been demonstrated to function as a nematic liquid crystalline solvent for high-resolution proton magnetic resonance spectroscopy of dissolved solute molecules [1]. In this application, the compound's nematic phase provides a partially ordered environment that induces direct magnetic dipole-dipole interactions in solute molecules, enabling determination of molecular orientation and chemical shift anisotropy. The experimental study used 6-n-hexyloxy-2-naphthoic acid as the nematic host to dissolve 3,5-dichlorobenzoic acid for spectroscopic analysis [1]. This application is inherently dependent on the compound exhibiting a stable nematic phase at experimentally accessible temperatures—a property that, as established above, is maximized at the C6 chain length.

NMR spectroscopy Nematic solvent Molecular orientation

6-Hexoxynaphthalene-2-carboxylic acid Application Scenarios


Ferroelectric and Antiferroelectric LC Formulations

The compound's well-characterized nematic mesophase with a maximum temperature range of 49 °C [1] makes it a privileged intermediate for synthesizing ferroelectric liquid crystal (FLC) and antiferroelectric liquid crystal (AFLC) components. Patents from Nippon Telegraph & Telephone specifically cite naphthalene-ring-containing optically active compounds derived from this scaffold as inducing high spontaneous polarization and broad smectic-C phase temperature ranges in FLC compositions [2]. The C6 chain length provides an optimal balance between molecular rigidity (for orientational order) and flexibility (for low viscosity and fast electro-optical switching), as corroborated by systematic studies on alkoxy chain dynamics in naphthoic acid liquid crystals . Procurement of the hexyloxy congener, rather than shorter or longer chain analogs, directly targets the quantitatively established nematic range maximum.

Nematic Solvent for NMR Structure Determination

The demonstrated use of 6-n-hexyloxy-2-naphthoic acid as a nematic orienting solvent for high-resolution proton NMR [3] establishes a niche analytical application. The wide nematic range centered at accessible temperatures enables dissolution and orientation of aromatic solute molecules for determination of chemical shift anisotropy and molecular geometry via direct dipole-dipole coupling measurements. This application is uniquely supported by the C6 chain length, which maximizes the nematic temperature window (49 °C) [1], providing a broader operational temperature range than any other homolog in the series.

Liquid Crystal Polymer (LCP) Monomer

6-Hexoxynaphthalene-2-carboxylic acid serves as a difunctional monomer for step-growth polymerization, with the carboxylic acid group providing reactivity for esterification and the naphthalene core conferring thermal stability to the resulting polymer backbone . The hexyloxy substituent introduces controlled chain flexibility that improves melt processability compared to the rigid 6-hydroxy-2-naphthoic acid-based LCPs (e.g., Vectra® series). The melting point reduction of approximately 100 °C relative to 6-hydroxy-2-naphthoic acid [4] translates to lower processing temperatures and reduced energy input during compounding, while maintaining the mesogenic character essential for liquid crystal polymer formation.

Structure-Property Studies in Mesogenic Series

As the quantitatively established optimal member within the 6-n-alkoxy-2-naphthoic acid series—exhibiting the maximum nematic range of 49 °C and occupying the critical C6 threshold for mesophase induction [1][5]—this compound is the essential reference standard for systematic investigations of chain-length-dependent mesomorphic behavior. Researchers studying the effect of terminal chain length on phase transition temperatures, smectic-nematic crossovers, or the design of new mesogenic cores require the hexyloxy member as a benchmark comparator. Its availability in research-grade purity from multiple suppliers facilitates reproducible structure-property correlation studies across laboratories.

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